molecular formula C40H58O4 B8073849 Oryzanol A

Oryzanol A

Cat. No.: B8073849
M. Wt: 602.9 g/mol
InChI Key: FODTZLFLDFKIQH-GHRIWEEISA-N
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Description

γ-Oryzanol, commonly referred to as "Oryzanol A," is a natural bioactive compound predominantly found in rice bran oil (RBO). It comprises a mixture of ferulic acid esters of triterpene alcohols (e.g., cycloartenol) and plant sterols (e.g., campesterol, stigmasterol) . Initially mischaracterized as a single entity, modern analytical techniques have identified it as a complex of structurally related compounds, including cycloartenyl ferulate, 24-methylene cycloartanyl ferulate, and β-sitosteryl ferulate . γ-Oryzanol is lauded for its antioxidant, anti-inflammatory, and hypocholesterolemic properties, making it a key nutraceutical in functional foods and pharmaceuticals . Its extraction and quantification often involve advanced chromatographic methods, such as HPLC and TLC-based techniques, to resolve its constituent isomers .

Properties

IUPAC Name

[7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODTZLFLDFKIQH-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oryzanol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

11042-64-1
Record name γ-Oryzanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

148 - 150 °C
Record name Oryzanol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035891
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Molecular Distillation of Rice Bran Oil

Industrial-scale γ-oryzanol extraction begins with molecular distillation of rice bran oil, rice-germ oil, or rice-bran dark oil. The process involves heating the oil under vacuum to separate γ-oryzanol concentrates from triglycerides and free fatty acids. As described in U.S. Patent 3,470,150, molecular distillation yields a concentrate containing 0.5–30% γ-oryzanol by weight. Subsequent fractional extraction using a petroleum hydrocarbon (e.g., hexane) and furfural further enriches γ-oryzanol in the furfural layer. Adding water to the furfural layer induces crystallization, yielding purified γ-oryzanol with a recovery efficiency exceeding 80%.

Table 1: Solvent Ratios for Fractional Extraction of γ-Oryzanol

ComponentRatio (Relative to Oryzanol Concentrate)
Petroleum Hydrocarbon1–10×
Furfural1–10×
WaterSufficient to saturate furfural layer

Chemical Synthesis of γ-Oryzanol Derivatives

Acid-Catalyzed Transesterification

γ-Oryzanol serves as a precursor for synthesizing ethyl ferulate (EF), a high-value antioxidant. In a study optimizing transesterification, γ-oryzanol reacted with ethanol under reflux using H₂SO₄ as a catalyst. Central composite design (CCD) experiments identified optimal conditions:

  • H₂SO₄ concentration : 12.30% (v/v)

  • Reaction time : 9.37 hours

  • γ-Oryzanol-to-ethanol ratio : 1:40 (w/v)

Under these conditions, EF yield reached 87.11% with 98% purity after antisolvent crystallization. Hydrolysis competed with transesterification, but acidic conditions minimized ferulic acid (FA) formation to 1.13%.

Table 2: Transesterification Optimization Results

VariableOptimal ValueEF Yield (%)γ-Oryzanol Conversion (%)
H₂SO₄ concentration12.30%87.1180.78
Reaction time9.37 h87.1180.78
Ethanol ratio1:40 (w/v)87.1180.78

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

Post-synthesis, γ-oryzanol and its derivatives are purified using solvent-antisolvent systems. For EF, adding distilled water to the reaction mixture reduced ethanol concentration to 49.95% (v/v), precipitating phytosterols and unreacted γ-oryzanol. This achieved 83.60% EF recovery with 98% purity. Similarly, the patent method used water-saturated furfural to crystallize γ-oryzanol, achieving >90% purity at temperatures below 5°C.

Formulation Strategies for Enhanced Stability

Self-Emulsifying Alginate Beads (SEABs)

To improve γ-oryzanol’s bioavailability, researchers encapsulated γ-oryzanol/algae oil self-emulsions in calcium alginate beads. The formulation involved:

  • Emulsion composition : γ-oryzanol (2.4 g), algae oil (60 mL), Tween 80 (24 g), Span 80 (16 g)

  • Gelation : Extruding the emulsion into CaCl₂ solution (100 rpm stirring)

Beads with 2% alginate showed 89% encapsulation efficiency and sustained release over 8 hours.

Table 3: Encapsulation Efficiency of Alginate Beads

Alginate Concentration (%)Encapsulation Efficiency (%)Release Duration (h)
1756
2898
3827

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Extraction : Molecular distillation and solvent extraction are scalable but require high energy input.

  • Synthesis : Acid-catalyzed transesterification offers high yields (87%) but demands precise control over reaction conditions.

  • Formulation : SEABs enhance stability but add complexity to manufacturing .

Chemical Reactions Analysis

Types of Reactions: Oryzanol A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve reactions with reactive oxygen species (ROS) to neutralize them .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include solvents like chloroform and diethyl ether. Conditions such as pH, temperature, and the presence of catalysts can influence the reactions .

Major Products Formed: The major products formed from the reactions of this compound include various esters of ferulic acid and phytosterols. These products retain the biological activities of the parent compound and are often used in pharmaceutical and nutraceutical applications .

Scientific Research Applications

Medical Applications

1.1 Cardiovascular Health
Oryzanol A has been extensively studied for its potential cardiovascular benefits. Research indicates that it can significantly lower levels of low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol in animal models. For instance, a study demonstrated that this compound reduced serum LDL and total cholesterol levels while enhancing liver antioxidant enzyme activity in hyperlipidemic rats .

1.2 Anti-inflammatory Effects
this compound exhibits notable anti-inflammatory properties, particularly in conditions like arthritis. It has been shown to inhibit the activity of cyclooxygenase (COX) and lipid peroxidation (LPO), which are critical in inflammatory processes . Clinical studies have reported its effectiveness in reducing symptoms associated with inflammatory diseases.

1.3 Neurological Benefits
The compound is also recognized for its neuroprotective effects. It may modulate neurotransmitter systems and has been suggested as a treatment for menopausal syndrome by balancing endocrine functions through its action on the hypothalamus .

Nutritional Applications

2.1 Functional Food Ingredient
this compound is increasingly incorporated into functional foods due to its antioxidant properties. Studies have shown that it can stabilize lipid-rich foods by preventing oxidative rancidity, thus extending shelf life . Its application in food products aims to enhance health benefits while improving sensory qualities.

2.2 Antioxidant Properties
As a potent antioxidant, this compound scavenges free radicals and protects against oxidative stress, which is linked to various chronic diseases . Its mechanism involves the inhibition of lipid peroxidation and radical scavenging activities, making it valuable in both dietary supplements and food preservation.

Cosmetic Applications

3.1 Skin Protection
this compound is widely used in cosmetic formulations for its ability to act as a sunscreen agent. It protects skin from UV radiation by absorbing harmful rays and preventing oxidative damage . Its incorporation into skincare products helps mitigate signs of aging and skin damage.

3.2 Anti-aging Effects
Research indicates that this compound may promote skin health by enhancing collagen synthesis and reducing inflammation, which are vital for maintaining skin elasticity and appearance .

Case Studies

Study Application Findings
Liu et al., 2021Cardiovascular HealthThis compound reduced LDL cholesterol significantly in hyperlipidemic rats.
Ghattak et al., 2020Anti-inflammatoryDemonstrated inhibition of COX activity in an arthritis model.
Peng Jiageng et al., 2019Neurological BenefitsReported improvement in menopausal symptoms through hormonal balance.
Abourashed et al., 2013Functional FoodsConfirmed antioxidant efficacy in lipid stabilization during storage.

Mechanism of Action

The mechanism of action of Oryzanol A involves its interaction with various molecular targets and pathways. It exerts its effects by downregulating the expression of genes related to adiposity, inflammatory responses, and metabolic syndrome. This is achieved through its antioxidant properties, which involve the neutralization of reactive oxygen species and the inhibition of oxidative stress . This compound also influences cholesterol metabolism by reducing the absorption of cholesterol from foods .

Comparison with Similar Compounds

Comparative Analysis of γ-Oryzanol with Similar Compounds

Structural and Functional Comparison with Avenanthramides

Avenanthramides (oats) and γ-oryzanol (rice) are both phenolic antioxidants but differ significantly in structure and physicochemical properties:

Property γ-Oryzanol Avenanthramides
Solubility Lipophilic Water-soluble
Primary Source Rice bran oil Oat kernels
Stability Thermostable Sensitive to pH, light, heat
Bioactivity Cholesterol-lowering, antioxidant Antioxidant, anti-inflammatory
Content Variability Dependent on rice variety and bran layer depth Correlated with whole-grain oat content

Avenanthramides (300 mg/kg in oats) are more abundant in whole grains, while γ-oryzanol (50–60 mg/100 g in rice) is concentrated in the bran’s outer layers . However, γ-oryzanol’s lipophilicity enhances its stability in lipid-rich matrices, unlike avenanthramides, which degrade in processed oat beverages with low whole-grain content .

Contrast with Anthocyanins

Anthocyanins (e.g., in purple rice) and γ-oryzanol exhibit divergent stability and localization:

Property γ-Oryzanol Anthocyanins
Solubility Lipophilic Water-soluble
Subcellular Localization Associated with lipid fractions Vacuolar storage
Stability Resists thermal degradation (e.g., stable up to 180°C) Degrades under heat, light, and pH shifts
Bioactivity Antioxidant, neuroprotective Antioxidant, anti-cancer

While anthocyanins decline during grain maturation, γ-oryzanol accumulates until late developmental stages (25–30 days after flowering) and remains stable thereafter . This makes γ-oryzanol more suitable for high-temperature food processing, though both compounds contribute to dietary antioxidant intake.

Analytical Challenges and Differentiation from Other Phytochemicals

γ-Oryzanol’s complexity necessitates specialized analytical approaches compared to single-component phytochemicals:

Method γ-Oryzanol Application Typical Use for Similar Compounds
HPLC-MS/MS Resolves isomers (e.g., cycloartenyl vs. 24-methylene ferulate) Quantifies single entities (e.g., curcumin)
TLC-Image Analysis Cost-effective for RBO quantification Less common for complex mixtures
SMILE/PUBCHEM Predicts target proteins (e.g., PUBCHEM ID 5282164) Used for simpler molecular structures

Unlike avenanthramides or anthocyanins, γ-oryzanol’s quantification requires multi-step purification (e.g., mixed-mode SPE) to isolate individual ferulate esters .

Biological Activity

Oryzanol A, primarily known as gamma-oryzanol, is a compound derived from rice bran oil. It consists of a mixture of ferulic acid esters, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on metabolic health, neuroprotective roles, and clinical applications.

Antioxidant Activity

Gamma-oryzanol exhibits significant antioxidant activity, which is crucial in combating oxidative stress—a condition linked to various chronic diseases. Research indicates that gamma-oryzanol can enhance the expression of antioxidant enzymes such as catalase and superoxide dismutase, thereby reducing levels of malondialdehyde (MDA), a marker of oxidative damage .

Table 1: Effects of Gamma-Oryzanol on Antioxidant Enzymes

StudyModelDoseKey Findings
RatsN/AIncreased total antioxidant capacity; reduced MDA levels
Drosophila100 mg/kgImproved motor function and reduced oxidative stress
Mice100 mg/kgEnhanced recovery post-spinal cord injury

Metabolic Health

Gamma-oryzanol has been shown to influence lipid metabolism positively. It aids in lowering cholesterol levels and improving plasma lipid profiles. Clinical trials have demonstrated its efficacy in managing conditions such as hyperlipidemia and metabolic syndrome by modulating gene expression related to lipid metabolism and inflammation .

Table 2: Clinical Trials on Gamma-Oryzanol for Metabolic Health

ConditionStudy DesignResults
HyperlipidemiaRandomized controlled trialSignificant reduction in cholesterol levels
Metabolic syndromeDouble-blind studyImproved insulin sensitivity
ObesityClinical trialReduced body fat percentage

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of gamma-oryzanol in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). In fruit fly models, treatment with gamma-oryzanol showed a reduction in oxidative stress and improved motor neuron survival by activating pro-survival pathways like Akt signaling .

Table 3: Neuroprotective Effects of Gamma-Oryzanol

StudyModelFindings
DrosophilaEnhanced survival of motor neurons; improved balance between ROS and antioxidants
MicePromoted recovery post spinal cord injury; reduced inflammation

Clinical Applications

Gamma-oryzanol has been investigated for various clinical applications beyond metabolic health. Clinical trials have demonstrated its effectiveness in treating skin conditions such as senile xerosis and ichthyosis vulgaris, with high efficacy rates reported . Moreover, it has shown promise in alleviating menopausal symptoms and improving overall skin health by promoting microcirculation .

Table 4: Clinical Applications of Gamma-Oryzanol

ConditionTreatment TypeEfficacy Rate
Senile xerosisTopical ointment100% improvement
Ichthyosis vulgarisTopical ointment88.5% improvement
Menopausal symptomsOral supplementationSignificant relief noted

Q & A

Q. Table 1: Comparison of this compound Extraction Techniques

MethodYield (mg/g bran)Key VariablesReference
Supercritical CO₂0.2040°C, 400 bar, 120 min
Ethanol Solvent0.151:10 bran:solvent, 60°C, 6 hr
IL-MAE (NaNO₃)0.02081 M ionic liquid, 300 W microwave

Q. Table 2: Key Pharmacological Findings and Methodological Gaps

EffectModelDoseGap/ContradictionReference
LDL ReductionGolden Hamsters300 mg/dayMechanism unclear vs. statins
Antioxidant ActivitySH-SY5Y Neurons50 µMIn vivo translation needed

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oryzanol A
Reactant of Route 2
Reactant of Route 2
Oryzanol A

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